molecular formula C8H5ClN2O4 B039907 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 116862-22-7

6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B039907
CAS No.: 116862-22-7
M. Wt: 228.59 g/mol
InChI Key: XTFDVLNZVNSPIA-UHFFFAOYSA-N
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Description

6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one is an organic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms. The compound is further substituted with a chlorine atom at the 6th position and a nitro group at the 7th position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

    Nitration: The starting material, 6-chloro-2H-1,4-benzoxazin-3(4H)-one, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group at the 7th position of the benzoxazine ring.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) or under acidic conditions.

Major Products

    Reduction: 6-amino-7-nitro-2H-1,4-benzoxazin-3(4H)-one.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one depends on its interaction with molecular targets. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cellular processes. In the case of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2H-1,4-benzoxazin-3(4H)-one: Lacks the nitro group at the 7th position.

    7-nitro-2H-1,4-benzoxazin-3(4H)-one: Lacks the chlorine atom at the 6th position.

    6-chloro-7-amino-2H-1,4-benzoxazin-3(4H)-one: Contains an amino group instead of a nitro group at the 7th position.

Uniqueness

6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both a chlorine atom and a nitro group on the benzoxazine ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-chloro-7-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O4/c9-4-1-5-7(2-6(4)11(13)14)15-3-8(12)10-5/h1-2H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFDVLNZVNSPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391274
Record name 6-Chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116862-22-7
Record name 6-Chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 2-amino-4-chloro-5-nitrophenol (3.0 g, 15 mmol), triethylamine (2.7 mL, mmol) and chloroacetyl chloride (2.0 g, 17 mmol) in THF (100 mL) followed by sodium hydride (1.3 g of a 60% suspension in oil, 30 mmol) to yield the title compound as an orange solid (1.8 g, 54%). δH (DMSO-d6) 4.74 (2H, s), 7.07 (1H, s), 7.77 (1H, s), 11.29 (1H, br s).
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3 g
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2.7 mL
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2 g
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100 mL
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Yield
54%

Synthesis routes and methods II

Procedure details

This compound was prepared using the general procedure described for 2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one above except 2-amino-4-chloro-5-nitrophenol was used as starting material.
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